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Diisooctyl adipate - 1330-86-5

Diisooctyl adipate

Catalog Number: EVT-1183991
CAS Number: 1330-86-5
Molecular Formula: C22H42O4
Molecular Weight: 370.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Adipic Acid

  • Relevance: Adipic acid is a direct precursor to diisooctyl adipate. Diisooctyl adipate is synthesized through the esterification reaction of adipic acid with isooctyl alcohol. [, , ]

Isooctyl Alcohol

  • Relevance: Similar to adipic acid, isooctyl alcohol is a direct precursor to diisooctyl adipate, serving as the alcohol component in the esterification reaction. [, ]

Dioctyl Sebacate

  • Relevance: Dioctyl sebacate shares a similar structure and function with diisooctyl adipate, both acting as plasticizers. They both belong to the diester family and are used to improve the flexibility and durability of polymers. []

Limonene

  • Relevance: Limonene was identified alongside diisooctyl adipate in the essential oil of nutmeg leaves (Myristica fragrans Houtt). []

α-Terpinolene

  • Relevance: Similar to limonene, α-terpinolene was also found in the essential oil of nutmeg leaves (Myristica fragrans Houtt) where diisooctyl adipate was present. []

Δ3-Carene

  • Relevance: Δ3-Carene was another compound identified in the essential oil of nutmeg leaves (Myristica fragrans Houtt) alongside diisooctyl adipate. []

1,3-Benzodioxole

  • Relevance: 1,3-Benzodioxole was another component found in the essential oil of nutmeg leaves (Myristica fragrans Houtt) alongside diisooctyl adipate. []

3-Cyclohexene-1-ol

  • Relevance: 3-Cyclohexene-1-ol was identified in the essential oil of nutmeg leaves (Myristica fragrans Houtt), which also contained diisooctyl adipate. []

Sabinene

  • Relevance: Sabinene was another compound identified in the essential oil of nutmeg leaves (Myristica fragrans Houtt), the same source where diisooctyl adipate was found. []
  • Relevance: Diisobutyl phthalate was identified as an intermediate product during the biodegradation of thiamethoxam, a process that also yielded diisooctyl adipate as a biodegradation product. []
Source and Classification

Diisooctyl adipate is synthesized from adipic acid, a dicarboxylic acid, and isooctanol, an alcohol. It falls under the category of plasticizers, which are substances added to materials to increase their flexibility, workability, or extensibility. This compound is particularly relevant in the production of flexible PVC (polyvinyl chloride) products.

Synthesis Analysis

The synthesis of diisooctyl adipate typically involves an esterification reaction between adipic acid and isooctanol. Various methods have been developed for its synthesis:

  1. Conventional Esterification:
    • Reagents: Adipic acid and isooctanol.
    • Catalyst: Acid catalysts such as concentrated sulfuric acid or solid superacid resin.
    • Process:
      • The reactants are mixed in a reactor equipped with a stirrer, thermometer, and reflux condenser.
      • The mixture is heated under reflux for several hours to facilitate the reaction.
      • By-products such as water are removed either through azeotropic distillation or using a water separator.
      • The product is then purified through distillation or washing steps to remove unreacted materials and catalysts .
  2. Enzymatic Synthesis:
    • Recent studies have explored the use of lipase-catalyzed reactions for the synthesis of diisooctyl adipate in solvent-free systems. This method offers advantages such as milder reaction conditions and reduced environmental impact .

Technical Parameters

  • Typical reaction temperatures range from 150°C to 200°C.
  • Reaction times can vary from 2 to 6 hours depending on the method used.
Molecular Structure Analysis

Diisooctyl adipate has a linear structure characterized by two long hydrocarbon chains attached to an adipate backbone. Its molecular structure can be represented as follows:

 CH2CH2CO2C8H17)2\text{ CH}_2\text{CH}_2\text{CO}_2\text{C}_8\text{H}_{17})_2

Structural Features

  • Functional Groups: The presence of two ester functional groups (-COO-) contributes to its properties as a plasticizer.
  • Chain Length: The length of the isooctanol chains enhances its compatibility with various polymers.
Chemical Reactions Analysis

Diisooctyl adipate can undergo several chemical reactions including:

  1. Hydrolysis: In the presence of water or moisture, diisooctyl adipate can hydrolyze back into adipic acid and isooctanol.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Thermal Decomposition: At elevated temperatures, diisooctyl adipate may break down into smaller molecules.

Reaction Conditions

  • Hydrolysis typically requires acidic or basic conditions to catalyze the reaction.
  • Transesterification reactions may require catalysts such as sodium methoxide or potassium hydroxide.
Mechanism of Action

The mechanism of action for diisooctyl adipate primarily involves its role as a plasticizer. When added to polymers, it interacts with polymer chains, reducing intermolecular forces and increasing free volume within the material. This results in enhanced flexibility and processability.

Data Insights

  • Studies have shown that the addition of diisooctyl adipate can significantly lower the glass transition temperature of polyvinyl chloride, allowing for easier processing at lower temperatures.
Physical and Chemical Properties Analysis

Diisooctyl adipate possesses several notable physical and chemical properties:

PropertyValue
Molecular Weight370.56 g/mol
DensityApproximately 0.9 g/cm³
Boiling Point350°C (decomposes)
Flash Point> 150°C
SolubilityInsoluble in water
ViscosityLow viscosity

These properties make diisooctyl adipate suitable for various applications in the plastics industry.

Applications

Diisooctyl adipate is widely used in various applications due to its favorable properties:

  1. Plasticizer for Polymers: It enhances the flexibility and durability of polyvinyl chloride and other plastics.
  2. Lubricants: Used in formulations where low-temperature performance is critical.
  3. Coatings: Improves the flexibility and adhesion properties of coatings applied on various surfaces.
  4. Cosmetics: Employed in personal care products for its emollient properties.
Synthesis and Optimization of Diisooctyl Adipate

Catalytic Esterification Methodologies

Solid Superacid Resin Catalysts vs. Traditional Acid Catalysts

Solid superacid resin catalysts represent a significant advancement over traditional acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) in Diisooctyl adipate synthesis. These heterogeneous catalysts, such as sulfonated polystyrene-divinylbenzene resins, exhibit high acidity (H₀ < –12) while eliminating corrosion and waste issues. In one protocol, solid superacid resins achieved >98% esterification rates under reflux conditions (140 min, 180°C), compared to <90% for sulfuric acid [3]. Crucially, they enable simplified downstream processing: After reaction completion, filtration isolates the reusable catalyst, bypassing neutralization steps required for homogeneous acids. This reduces organic wastewater generation by ~50% and avoids salt byproducts (e.g., Na₂SO₄) from base washing [3] [6]. Performance metrics are summarized in Table 1.

Table 1: Catalyst Performance Comparison for Diisooctyl Adipate Synthesis

Catalyst TypeEsterification Rate (%)Reusability (Cycles)Corrosion PotentialDownstream Processing
Solid Superacid Resin>98>10NegligibleFiltration only
Sulfuric Acid85–90Not reusableSevereNeutralization, washing
p-Toluenesulfonic Acid88–92Not reusableModerateNeutralization, washing

Chelated Titanium Adipate Catalysts for Transesterification

Chelated titanium adipate catalysts, synthesized from low-carbon alkyl titanates (e.g., isopropyl titanate) and adipic acid, enable efficient transesterification of dimethyl adipate (DMA) with isooctanol. This catalyst’s hydrolysis resistance stems from Ti–O coordination bonds (FT-IR peaks: 598 cm⁻¹, 540 cm⁻¹), allowing catalytic activity even in systems containing residual moisture [1] [2]. In transesterification, titanium adipate delivers 94.23% conversion at 117°C, outperforming unchelated titanates (<80%) due to suppressed hydrolysis. The catalyst’s solid-state facilitates hot filtration recovery and reuse for ≥5 batches with <5% activity loss, minimizing titanium waste [2] [4]. This approach valorizes DMA—a low-value byproduct from adipic acid production—into high-purity Diisooctyl adipate [1].

Tetrabutyl Titanate Stability and Efficiency in Multi-Stage Synthesis

Tetrabutyl titanate (TBT) suffers from hydrolytic degradation during esterification, necessitating innovative staging protocols. A segmented addition method addresses this: TBT is dosed incrementally (0.8 kg → 1.5 kg → 1.5 kg per 1000 kg adipic acid) at temperature plateaus (100°C → 125°C → 160°C) [7] [9]. This prevents premature exposure to reaction water, maintaining catalytic activity. Supplemental additives (e.g., SiO₂/Al₂O₃ at 190°C) adsorb decomposition byproducts, enhancing Diisooctyl adipate volume resistivity (>10¹² Ω·cm). The optimized protocol achieves >99% esterification while reducing TBT consumption by 30% versus single-batch addition, lowering catalyst costs and minimizing titanium residues [9].

Process Optimization

Response Surface Methodology for Reaction Parameter Calibration

Response Surface Methodology (RSM) statistically optimizes Diisooctyl adipate synthesis variables. Central Composite Design (CCD) models reveal interactions between:

  • Catalyst loading (titanium adipate: 1.5–3.0%)
  • Isooctanol:DMA molar ratio (2.0:1–3.0:1)
  • Temperature (100–140°C) [1] [4]

ANOVA identifies molar ratio as the most significant factor (p < 0.001), with optimal conditions yielding 94.23% conversion: titanium adipate (2.39%), isooctanol:DMA (2.55:1), 117°C [1] [4]. Model validation confirms <2% error between predicted and experimental results. Key RSM parameters are detailed in Table 2.

Table 2: RSM-Optimized Parameters for Titanium Adipate-Catalyzed Transesterification

FactorOptimal ValueEffect on ConversionANOVA Significance (p-value)
Catalyst Loading (%)2.39Positive (≤2.8%)<0.05
Isooctanol:DMA Molar Ratio2.55:1Strongly positive<0.001
Temperature (°C)117Moderate positive<0.05
Reaction Time (h)3.0Weak positive>0.1

Solvent-Free and Azeotropic Esterification Techniques

Solvent-free esterification minimizes volatile organic compound (VOC) emissions while retaining efficiency. Sulfated zirconia catalysts achieve 96% Diisooctyl adipate yield at 190°C without solvents, versus 85% with p-toluenesulfonic acid [6]. For direct esterification (adipic acid + isooctanol), azeotropic water removal using cyclohexane or octanol reflux enhances equilibrium conversion to >98% [3] [9]. The latter approach leverages isooctanol’s auto-azeotropy (boiling point: 183°C), eliminating auxiliary solvents. Post-reaction, excess alcohol is recovered via vacuum distillation (≥95% efficiency) and reused, reducing raw material consumption [3].

Energy-Efficient Separation and Purification Strategies

Integrated separation protocols reduce energy intensity:

  • Hot catalyst filtration: Chelated titanium adipate is removed at >80°C (preventing crystallization) and dried for reuse, avoiding energy-intensive distillation [1] [4].
  • Methanol recovery: Transesterification byproduct methanol is condensed and recycled for DMA production, closing the loop on industrial byproducts [2].
  • Thin-film evaporation: High-vacuum (<5 mbar) thin-film evaporators purify crude Diisooctyl adipate at 150°C (vs. 180°C for batch distillation), reducing thermal degradation and energy use by ~25% [3] [7].

Sustainable Synthesis Pathways

Utilization of Industrial Byproducts (e.g., Mixed Dicarboxylic Acids)

Dimethyl adipate (DMA) derived from mixed dicarboxylic acids (MDA)—a byproduct of industrial adipic acid synthesis (composition: adipic acid ≈45%, glutaric acid ≈30%, succinic acid ≈25%)—serves as a low-cost transesterification feedstock [1] [2]. Esterification of MDA with methanol converts >98% of acids to dimethyl esters, enabling distillation-based separation. Subsequent transesterification with isooctanol using titanium adipate yields technical-grade Diisooctyl adipate with identical plasticizing performance to petroleum-derived equivalents. This route valorizes >90% of MDA waste, reducing adipic acid consumption by 40% [1] [4]. Table 3 compares synthesis pathways.

Table 3: Sustainability Metrics for Diisooctyl Adipate Synthesis Pathways

PathwayFeedstock SourceCarbon Efficiency (%)Byproduct UtilizationCatalyst Recyclability
Direct EsterificationRefined adipic acid75–80LimitedLow
Transesterification (DMA)Petroleum-derived DMA85–90Methanol recycledModerate
Transesterification (MDA-Derived DMA)Industrial MDA byproduct95–98Full methanol recycleHigh (titanium adipate)

Green Chemistry Approaches for Reduced Environmental Footprint

Diisooctyl adipate synthesis adheres to green chemistry principles via:

  • Catalyst recyclability: Chelated titanium adipate is reused ≥5× via filtration, reducing titanium waste by >80% versus homogeneous titanates [1] [10].
  • Solvent-free operation: Eliminates VOC emissions and solvent recovery energy [3] [6].
  • Renewable alcohol integration: Partially substituting isooctanol with bio-based 2-ethylhexanol (from cashew nut oil) achieves 30% biobased carbon content without property compromise [8].
  • Waste-to-resource design: Methanol from transesterification is reused for MDA esterification, while unreacted isooctanol is distilled (>95% recovery) [1] [2]. These measures reduce the cumulative energy demand (CED) of Diisooctyl adipate by ~35% versus conventional routes [4].

Properties

CAS Number

1330-86-5

Product Name

Diisooctyl adipate

IUPAC Name

bis(6-methylheptyl) hexanedioate

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3

InChI Key

CJFLBOQMPJCWLR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C

Synonyms

diisooctyl phthalate
diisooctylphthalate

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C

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